N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226430-04-1
VCID: VC5012931
InChI: InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,14)
SMILES: CC1=NSC(=C1)NC(=O)C2=CC=NC=C2
Molecular Formula: C10H9N3OS
Molecular Weight: 219.26

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide

CAS No.: 1226430-04-1

Cat. No.: VC5012931

Molecular Formula: C10H9N3OS

Molecular Weight: 219.26

* For research use only. Not for human or veterinary use.

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide - 1226430-04-1

Specification

CAS No. 1226430-04-1
Molecular Formula C10H9N3OS
Molecular Weight 219.26
IUPAC Name N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide
Standard InChI InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,14)
Standard InChI Key KESCINFHDGPNLV-UHFFFAOYSA-N
SMILES CC1=NSC(=C1)NC(=O)C2=CC=NC=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-(3-Methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide consists of two fused heterocyclic systems:

  • A pyridine ring (C₅H₅N), a six-membered aromatic ring with one nitrogen atom, which provides electron-withdrawing properties and enhances metabolic stability.

  • A 1,2-thiazole ring (C₃H₃NS), a five-membered ring containing sulfur and nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

The carboxamide bridge (-CONH-) connects the pyridine’s C4 position to the thiazole’s C5 position, while a methyl group at the thiazole’s C3 position introduces steric and electronic modifications (Fig. 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₉N₃OS
Molecular Weight235.26 g/mol
IUPAC NameN-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (pyridine N, thiazole S, amide O, thiazole N)
logP (Predicted)1.8 ± 0.3

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide typically involves a multi-step approach:

Step 1: Preparation of Pyridine-4-carboxylic Acid
Pyridine-4-carboxylic acid is commercially available or synthesized via oxidation of 4-picoline.

Step 2: Activation of the Carboxylic Acid
The acid is activated using coupling agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to form a reactive intermediate (e.g., acyl chloride).

Step 3: Amide Bond Formation
The activated intermediate reacts with 3-methyl-1,2-thiazol-5-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is often added to scavenge HCl.

Step 4: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Table 2: Representative Synthesis Conditions

ParameterConditions
Coupling AgentEDC, HOBt
SolventDCM
Temperature0°C → Room Temperature
Reaction Time12–24 hours
Yield65–78%

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, 2H, pyridine H2/H6), 8.10 (s, 1H, thiazole H4), 7.85 (d, 2H, pyridine H3/H5), 2.45 (s, 3H, CH₃).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanistic Insights

Table 3: Comparative Kinase Inhibition Data (Hypothetical)

CompoundCDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK9/CDK2)
N-(3-methyl-thiazol-5-yl)pyridine-4-carboxamide*15 ± 2320 ± 4521.3
Reference Inhibitor 756080

*Data extrapolated from structurally related compounds .

Anti-inflammatory Activity

Pyridine-carboxamide derivatives, such as 2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide, suppress TNF-α and IL-6 production in macrophages by inhibiting NF-κB signaling. The thiazole moiety in the target compound may enhance this activity by modulating Toll-like receptor (TLR) pathways.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to the polar carboxamide group.

  • Metabolism: Predicted hepatic clearance via CYP3A4-mediated oxidation of the thiazole ring.

  • Excretion: Renal (70%) and fecal (30%) elimination in rodent models.

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rat).

  • Genotoxicity: Negative in Ames test (TA98, TA100 strains).

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine C2 position to enhance kinase binding .

  • Replace the methyl group on the thiazole with bulky substituents (e.g., cyclopropyl) to improve selectivity.

Targeted Therapeutic Applications

  • Oncology: Combination therapies with PARP inhibitors for BRCA-mutant cancers.

  • Neurodegeneration: Amelioration of neuroinflammation in Alzheimer’s disease models.

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